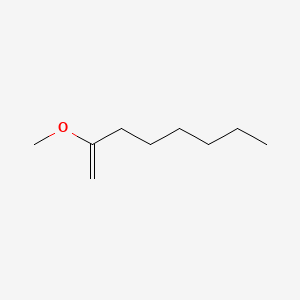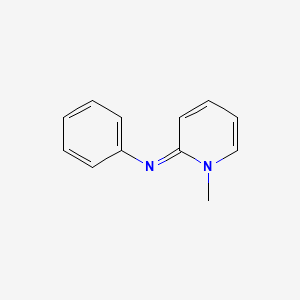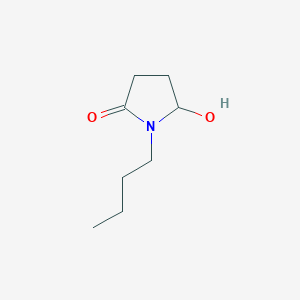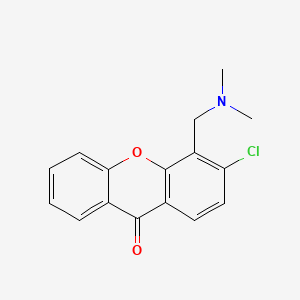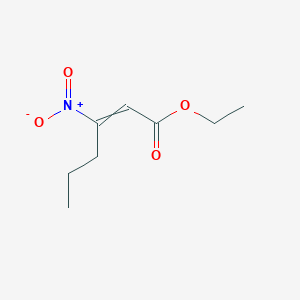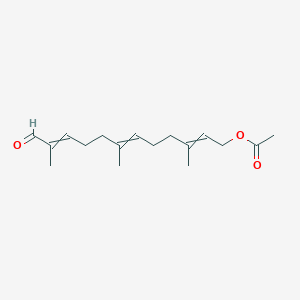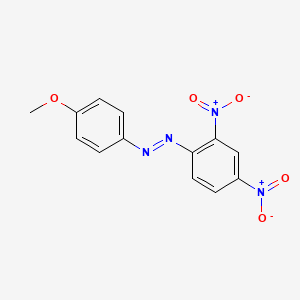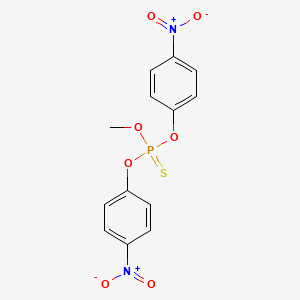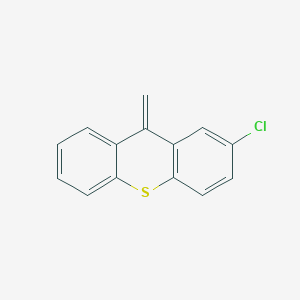
2-Chloro-9-methylidene-9H-thioxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-methylidene-9H-thioxanthene is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom and a methylidene group attached to the thioxanthene core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methylidene-9H-thioxanthene typically involves the chlorination of 9-methylidene-9H-thioxanthene. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methylidene-9H-thioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thioxanthene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioxanthene derivatives
Substitution: Amino or thiol-substituted thioxanthenes
Scientific Research Applications
2-Chloro-9-methylidene-9H-thioxanthene has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential as an anticancer agent, particularly in targeting DNA synthesis and topoisomerase II.
Medicine: Explored for its antischistosomal properties, showing promise in treating parasitic infections.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methylidene-9H-thioxanthene involves its interaction with molecular targets such as DNA and enzymes. In biological systems, the compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit topoisomerase II, an enzyme crucial for DNA unwinding and replication. These interactions lead to the compound’s anticancer and antischistosomal effects.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: A structurally related compound used as a photoinitiator and in photochemical reactions.
Chlorprothixene: A thioxanthene derivative used as an antipsychotic medication.
Zuclopenthixol: Another thioxanthene derivative with antipsychotic properties.
Uniqueness
2-Chloro-9-methylidene-9H-thioxanthene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other thioxanthene derivatives, this compound exhibits a combination of photoinitiating, anticancer, and antischistosomal properties, making it a versatile molecule for various applications.
Properties
CAS No. |
41932-38-1 |
|---|---|
Molecular Formula |
C14H9ClS |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-chloro-9-methylidenethioxanthene |
InChI |
InChI=1S/C14H9ClS/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H2 |
InChI Key |
LWMOEYLAXCYMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




